molecular formula C11H15NO3 B8012939 (R)-a-Amino-3-methoxybenzenebutanoic acid

(R)-a-Amino-3-methoxybenzenebutanoic acid

Cat. No.: B8012939
M. Wt: 209.24 g/mol
InChI Key: HEOJABVYJADWNP-SNVBAGLBSA-N
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Description

®-α-Amino-3-methoxybenzenebutanoic acid is a chiral amino acid derivative characterized by the presence of an amino group, a methoxy-substituted benzene ring, and a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-methoxybenzaldehyde and a suitable amino acid precursor.

    Key Steps:

Industrial Production Methods

Industrial production methods often involve:

    Enzymatic Resolution: Using enzymes to selectively produce the ®-enantiomer.

    Asymmetric Synthesis: Employing chiral catalysts to favor the formation of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methoxy group or the amino group.

    Reduction: Reduction reactions can target the carboxylic acid group to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring, particularly at the methoxy position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions often involve strong nucleophiles like sodium methoxide or Grignard reagents.

Major Products

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry

    Building Block: Used as a precursor in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in asymmetric catalysis.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Protein Engineering: Utilized in the design of novel proteins with enhanced properties.

Medicine

    Drug Development: Explored as a potential therapeutic agent due to its unique structural features.

    Pharmacokinetics: Investigated for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The methoxy group and the amino acid moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved often include:

    Signal Transduction: Modulating signaling pathways in cells.

    Metabolic Pathways: Affecting metabolic processes through enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

    (S)-α-Amino-3-methoxybenzenebutanoic acid: The enantiomer of the compound, with different biological activities.

    3-Methoxybenzylamine: Lacks the butanoic acid chain but shares the methoxybenzene structure.

    4-Methoxyphenylalanine: Similar in structure but with a different substitution pattern on the benzene ring.

Uniqueness

®-α-Amino-3-methoxybenzenebutanoic acid is unique due to its specific chiral configuration and the presence of both an amino group and a methoxy-substituted benzene ring. This combination of features makes it particularly valuable in asymmetric synthesis and as a potential therapeutic agent.

Properties

IUPAC Name

(2R)-2-amino-4-(3-methoxyphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-9-4-2-3-8(7-9)5-6-10(12)11(13)14/h2-4,7,10H,5-6,12H2,1H3,(H,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOJABVYJADWNP-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)CC[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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